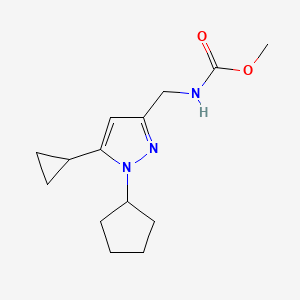

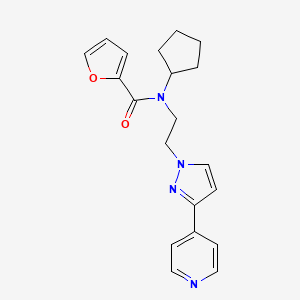

methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

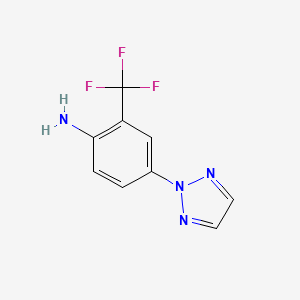

The compound “methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group attached to a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring is further substituted with cyclopentyl and cyclopropyl groups .

Chemical Reactions Analysis

Carbamates, including “methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate”, can undergo a variety of chemical reactions. For example, they can react with amines to form substituted ureas .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Facile Construction of Heterocycles : A study detailed the synthesis of spirocyclopropane anellated heterocyclic carboxylates using 2-chloro-2-cyclopropylidenacetate in reactions with bidentate nucleophiles, demonstrating a method for constructing complex heterocyclic structures (A. Meijere et al., 1989).

Protective Groups in Organic Synthesis

- New Protecting Group for Amines : Research introduced the (1-methyl)cyclopropyl carbamate (MPoc) group as a new protecting group for amines, highlighting its orthogonality to commonly used protecting groups and its resistance to various reaction conditions (Erik J. Snider & S. Wright, 2011).

Medicinal Chemistry

- Antitumor Agents : A paper described the synthesis of novel benzimidazoles with potential antitumor activity, showcasing the importance of pyrazole derivatives in the development of new cancer treatments (R. Abonía et al., 2011).

Material Science

- Spectroscopic Studies and Computational Analysis : A study conducted vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies along with HOMO–LUMO, NBO, NLO, and MEP analysis of a pyrazole derivative, contributing to the understanding of electronic and structural properties of such compounds (Y. B. S. Rao et al., 2016).

Agrochemical Research

- Herbicidal Activity : Research on carbamates derived from pyrazole showed potential herbicidal activity, indicating the role of pyrazole-carbamate derivatives in developing new agrochemicals (C. Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases, which play a crucial role in the control of the cell cycle .

Mode of Action

This could result in alterations to the cell cycle, affecting cellular proliferation and growth .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related to cell cycle regulation .

Result of Action

Based on its potential targets, it may influence cell cycle regulation, potentially affecting cellular proliferation and growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other molecules could affect its stability and interaction with its targets . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-14(18)15-9-11-8-13(10-6-7-10)17(16-11)12-4-2-3-5-12/h8,10,12H,2-7,9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWXFNWZQNTSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)

![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)